molecular formula C23H20N2O2 B15002359 N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide

N-[2-(cyclopropylcarbamoyl)phenyl]biphenyl-2-carboxamide

Cat. No.: B15002359
M. Wt: 356.4 g/mol
InChI Key: JMVPCWPTZVFBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is a complex organic compound featuring a biphenyl core with a cyclopropylcarbamoyl group and a carboxamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis . The cyclopropylcarbamoyl group can be introduced via a reaction with cyclopropyl isocyanate, while the carboxamide group can be formed through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(CYCLOPROPYLCARBAMOYL)PHENYL]-[1,1’-BIPHENYL]-2-CARBOXAMIDE is unique due to its specific combination of functional groups and biphenyl core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(cyclopropylcarbamoyl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C23H20N2O2/c26-22(19-11-5-4-10-18(19)16-8-2-1-3-9-16)25-21-13-7-6-12-20(21)23(27)24-17-14-15-17/h1-13,17H,14-15H2,(H,24,27)(H,25,26)

InChI Key

JMVPCWPTZVFBBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.